2,4-Hexadien-1-OL
Overview
Description
2,4-Hexadien-1-ol is an organic compound that serves as a substrate in various chemical reactions. It is characterized by the presence of a hydroxyl group (-OH) and two double bonds within a six-carbon chain. This structure makes it a versatile reactant in organic synthesis, particularly in reactions that form complex molecules from simpler ones.
Synthesis Analysis
The synthesis of substituted hexadienols, such as 2,4-hexadien-1-ol, can be achieved through methods like the [2,3]-Wittig rearrangement of unsymmetrical bis-allyl ethers and reactions of alkenyl-chloromethyloxiranes with magnesium in tetrahydrofuran (THF) . These methods provide a pathway to create various hexadienol derivatives, which can then be further modified or used in subsequent reactions.
Molecular Structure Analysis
The molecular structure of 2,4-hexadien-1-ol is significant due to the presence of multiple reactive sites, including the hydroxyl group and the double bonds. The arrangement of these functional groups allows for a range of chemical transformations. For instance, the Diels-Alder reaction with maleic anhydride demonstrates the reactivity of the double bonds, leading to the formation of new stereocenters and a bicyclic anhydride that can further react to form a lactone .
Chemical Reactions Analysis
2,4-Hexadien-1-ol undergoes various chemical reactions, exploiting its double bonds and hydroxyl group. The Diels-Alder reaction with maleic anhydride is a prime example, where the compound acts as a diene to form a complex product that contains four new stereocenters. This reaction is not only a demonstration of the compound's reactivity but also serves as an educational tool in undergraduate organic chemistry laboratories . Additionally, substituted hexadienols can be oxidized using different oxidants to yield carbonyl compounds or to regioselectively convert internal double bonds into epoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-hexadien-1-ol derivatives can be inferred from their reactions and the resulting products. For example, the oxidation reactions indicate that the compound is susceptible to transformations under oxidative conditions, leading to various functionalized products . The Diels-Alder reaction product's ability to crystallize upon cooling suggests a certain level of stability and purity that can be achieved with careful synthesis . Moreover, the detailed analysis of the NMR spectrum for the Diels-Alder product provides insights into the compound's structural complexity and the clean separation of signals, which is indicative of the distinct chemical environments within the molecule .
Scientific Research Applications
Undergraduate Organic Chemistry Laboratory Course
- Application : 2,4-hexadien-1-ol is used in the undergraduate organic chemistry laboratory to demonstrate two important organic reactions: the Diels-Alder reaction with maleic anhydride and the subsequent intramolecular cleavage of the resulting bicyclic anhydride. This exercise showcases the formation of a lactone and the crystallization of the product containing four new stereocenters (McDaniel & Weekly, 1997).
Gas Phase Racemization and Isomerization
- Application : 2,4-hexadien-1-ol has been studied in the gas phase for its role in the acid-catalyzed racemization and regioisomerization. This research offers insights into the behavior of chiral ions and their reactions in gaseous environments (Troiani et al., 1997).
Catalytic Dehydration
- Application : 2,4-hexadien-1-ol is a key intermediate in the vapor-phase catalytic dehydration of 4-hexene-1,3-diol, leading to the production of various hydrocarbons such as hexatriene and methylcyclopentadienes. This process demonstrates the influence of catalysts on reaction direction (Safarov et al., 1982).
Anionic Oxy-Cope Rearrangement
- Application : The compound is involved in anionic oxy-Cope rearrangement when treated with phosphazene super-base, highlighting a metal-free base-induced rearrangement in organic chemistry (Mamdani & Hartley, 2000).
Photoinduced Hydrogenation
- Application : The selectivity of 2,4-hexadien-1-ol's photoinduced hydrogenation catalyzed by chromium carbonyl complexes is significant, revealing insights into reaction mechanisms involving linear dienes (Platbrood & Wilputte-Steinert, 1974).
Carbon Accumulation Studies
- Application : 2,4-hexadien-1-ol has been used to study the accumulation of carbon on Pt black, contributing to understanding the interaction of hydrocarbons with catalysts and the resultant effect on catalytic activity (Rodriguez et al., 2001).
Atmospheric Chemistry
- Application : The interactions of E,E-2,4-hexadienal (a derivative of 2,4-hexadien-1-ol) with atmospheric radicals and Cl atoms have been studied, providing valuable information about atmospheric reactions and pollutant behavior (Colmenar et al., 2014).
Diels-Alder Reaction Studies
- Application : The compound has been used in studies exploring the regioselectivity and selectivity of the Diels-Alder reaction, contributing to our understanding of reaction mechanisms in organic synthesis (Araya-Maturana et al., 1999).
Catalytic Hydrogenation
- Application : 2,4-hexadien-1-ol has been involved in the study of catalytic hydrogenation processes, which are crucial in the production of various hydrocarbons (Schroeder & Wrighton, 1974).
Palladium-Mediated Cyclization
- Application : Its use in palladium-mediated cyclization to produce cyclopentadienes demonstrates its role in facilitating complex organic transformations (Zair et al., 1991).
Vibrational Overtone Photochemistry
- Application : 1,5-hexadien-3-ol, a related compound, has been studied for its unique reaction properties under vibrational overtone excitation, offering insights into photochemical processes (Schwebel et al., 1984).
Oxidation and Selectivity Control
- Application : Studies on the oxidation of hexenols, including 2-hexen-1-ol and 1-hexen-3-ol, offer insights into controlling selectivity in molecules with multiple functional groups (Alshammari et al., 2013).
Triplet Potential Energy Surface
- Application : The triplet potential energy surface of s-trans-2,4-hexadiene, a related compound, has been explored, contributing to our understanding of photoisomerization mechanisms (Saltiel et al., 2001).
Toxicology and Carcinogenicity Studies
- Application : 2,4-Hexadienal, another derivative, has been studied for its toxicology and carcinogenicity, particularly in the context of forestomach tumors in rats and mice (Chan et al., 2003).
Rhodium-Catalyzed Synthesis
- Application : The compound plays a role in the selective rhodium-catalyzed synthesis of trans-1,4-hexadiene, important in polymer production (Behr & Miao, 2005).
properties
IUPAC Name |
(2E,4E)-hexa-2,4-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRRNXMZYDVDW-MQQKCMAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047631 | |
Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |
Source | EPA DSSTox | |
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Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma | |
Record name | 2,4-Hexadien-1-ol | |
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Record name | 2,4-Hexadien-1-ol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |
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Solubility |
Insoluble in water; Soluble in fat, soluble (in ethanol) | |
Record name | 2,4-Hexadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2,4-Hexadien-1-ol | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2,4-Hexadien-1-OL | |
CAS RN |
17102-64-6, 111-28-4 | |
Record name | (2E,4E)-2,4-Hexadien-1-ol | |
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Record name | 2,4-Hexadien-1-ol | |
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Record name | 2,4-Hexadien-1-ol, (2E,4E)- | |
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Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |
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Record name | Hexa-2,4-dien-1-ol | |
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Record name | (E,E)-hexa-2,4-dien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.416 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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